RuCl(S,S)-FsDPEN: p-cymene is an organoruthenium complex containing a ruthenium metal center. The molecule is classified as a chiral catalyst due to the presence of the (S,S)-FsDPEN ligand, which possesses a specific spatial arrangement of its atoms. This characteristic makes RuCl(S,S)-FsDPEN: p-cymene particularly useful in asymmetric catalysis, a field of research focused on reactions that produce one enantiomer (mirror image of a molecule) in excess over the other. PubChem, RuCl
Ruthenium(II) chloride complexed with (S,S)-N-(2-amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide and p-cymene, denoted as RuCl(S,S)-FsDPEN, is a specialized organometallic compound. This compound is characterized by its unique structure, which includes a ruthenium center coordinated to a chiral ligand and a p-cymene moiety. The molecular formula is C30H29ClF5N2O2RuS, with a molecular weight of approximately 713.146 g/mol. It typically appears as an orange to brown powder and has a melting point between 238-244°C. The compound is sensitive to air and should be stored at temperatures between 2-8°C .
RuCl(S,S)-FsDPEN is primarily utilized as a catalyst in asymmetric transfer hydrogenation reactions. In this context, it facilitates the reduction of ketones using a formic acid-triethylamine mixture as the hydrogen source. This reaction pathway is significant in organic synthesis for producing chiral alcohols from prochiral ketones, showcasing the compound's effectiveness in catalyzing enantioselective transformations .
The synthesis of RuCl(S,S)-FsDPEN typically involves the coordination of the (S,S)-FsDPEN ligand to a ruthenium precursor such as RuCl2(p-cymene). The general procedure includes:
This method ensures high yields and purity of the desired complex .
RuCl(S,S)-FsDPEN finds applications primarily in asymmetric synthesis, particularly in pharmaceutical chemistry for producing chiral intermediates. Its role as a catalyst in hydrogenation reactions makes it valuable in synthesizing fine chemicals and agrochemicals. Additionally, its potential use in biological applications is being explored, particularly in drug development .
Several compounds share structural similarities with RuCl(S,S)-FsDPEN, particularly within the realm of organometallic catalysts for asymmetric synthesis. Below is a comparison with notable similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
RuCl(S,S)-TsDPEN | Organometallic Complex | Similar structure; different ligand (TsDPEN) |
RuCl(R,R)-FsDPEN | Organometallic Complex | Enantiomeric variant; potential for different selectivity |
OsCl(S,S)-FsDPEN | Organometallic Complex | Osmium-based; may exhibit different reactivity patterns |
IrCl(S,S)-FsDPEN | Organometallic Complex | Iridium-based; known for high catalytic activity |
The uniqueness of RuCl(S,S)-FsDPEN lies in its specific combination of ruthenium coordination chemistry and chiral ligand architecture, which can significantly influence its catalytic properties and selectivity in asymmetric reactions .